N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide
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Overview
Description
N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide is a heterocyclic compound belonging to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Methods such as palladium-catalyzed Suzuki-Miyaura cross-coupling have been employed for the synthesis of indazole derivatives, providing a reliable and efficient pathway for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Axitinib: A tyrosine kinase inhibitor used to treat renal cell cancer.
Lonidamine: A hexokinase inhibitor with antitumor properties.
Granisetron: A 5-HT-3 antagonist used as an antiemetic in cancer radiotherapy.
Benzydamine: An anti-inflammatory and analgesic agent.
Uniqueness
N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide stands out due to its unique structural features, which allow for specific interactions with biological targets.
Properties
CAS No. |
919107-11-2 |
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Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N,2-dibutyl-3-methoxyindazole-6-carboxamide |
InChI |
InChI=1S/C17H25N3O2/c1-4-6-10-18-16(21)13-8-9-14-15(12-13)19-20(11-7-5-2)17(14)22-3/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,21) |
InChI Key |
ZCBHYENVEWKIFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CCCC |
Origin of Product |
United States |
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